Molecular Weight and Formula Differentiation: Saturated vs. Aromatic Ring Core
((Tetrahydrothiophen-2-yl)methyl)hydrazine carries four additional hydrogen atoms relative to its aromatic analog (2-thienylmethyl)hydrazine, resulting in a molecular weight of 132.23 Da versus 128.20 Da—a mass increment of 4.03 Da (Δ 3.1%) that is readily distinguishable by LC-MS and reflects fundamental differences in ring saturation state . This saturation eliminates aromatic π–π stacking potential while introducing sp³-conformational flexibility and two additional hydrogen atoms available for intermolecular interactions. The aromatic comparator has an experimentally determined LogP of 0.35; the target compound, bearing a more hydrophobic saturated ring, is predicted to exhibit a moderately higher LogP (estimated range 0.8–1.2 based on the +4H increment), which carries implications for partitioning behavior in biological assays and chromatographic purification .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 132.23 Da; C₅H₁₂N₂S; 12 hydrogen atoms; saturated thiolane ring |
| Comparator Or Baseline | (2-Thienylmethyl)hydrazine: MW 128.20 Da; C₅H₈N₂S; 8 hydrogen atoms; aromatic thiophene ring; LogP 0.35 (experimental) |
| Quantified Difference | ΔMW = +4.03 Da (+3.1%); ΔH count = +4; LogP difference estimated +0.45 to +0.85 |
| Conditions | Vendor-certified analytical data (AKSci, Leyan, Hit2Lead, Synblock); LogP for comparator from Hit2Lead database |
Why This Matters
The 4.03 Da mass difference enables unambiguous identity confirmation by LC-MS in reaction monitoring, while the divergent LogP affects chromatographic retention and biological compartment partitioning—critical for screening library design and SAR interpretation.
